N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a hexahydrocinnolin core fused with a thiophene-3-carboxamide moiety. The hexahydrocinnolin system (a bicyclic structure with nitrogen atoms at positions 1 and 2) is substituted with a methyl group at position 2 and a ketone at position 2. The thiophene-3-carboxamide group introduces sulfur-containing aromaticity and a carboxamide functional group, which may enhance binding affinity in biological systems.
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-17-13(18)7-10-6-11(2-3-12(10)16-17)15-14(19)9-4-5-20-8-9/h4-5,7-8,11H,2-3,6H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOPOXWJNKQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as hexahydroisoquinolin derivatives, have been identified as inhibitors of ezh2 , a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
It’s worth noting that the steric hindrance was found to be important for the activity of similar compounds for ezh2 .
Biochemical Pathways
It’s known that ezh2 plays a crucial role in the methylation of histone h3 at lysine 27 (h3k27), which is a key epigenetic mark associated with gene repression .
Result of Action
Similar compounds have been shown to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner .
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.39 g/mol. The compound features a thiophene ring and a hexahydrocinnoline moiety, which contribute to its biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O2S |
| Molecular Weight | 302.39 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cc(C(=O)N)c2cccs2c1C(=O)N |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in various metabolic pathways. For instance, they may inhibit acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases.
- Antioxidant Properties : The compound may possess antioxidant capabilities that help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in chronic inflammatory conditions.
Neuroprotective Effects
In vitro studies have demonstrated that derivatives of this compound can protect neuronal cells from toxic insults. One study indicated that a related compound reduced amyloid beta-induced toxicity in astrocytes by decreasing levels of TNF-α and free radicals. This suggests potential applications in neuroprotection against Alzheimer's disease.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thiophene derivatives. A study highlighted two biologically active thiophene-3-carboxamide derivatives that exhibited significant antibacterial and antifungal activities. These compounds were found to form stable conformations due to intramolecular hydrogen bonding, enhancing their biological effectiveness .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Protects against amyloid beta-induced toxicity in neuronal cells |
| Antimicrobial | Exhibits antibacterial and antifungal properties |
| Enzyme Inhibition | Inhibits enzymes relevant to neurodegenerative diseases |
| Antioxidant | Reduces oxidative stress in cellular environments |
Comparative Analysis with Similar Compounds
Research comparing this compound with other thiophene derivatives shows promising results:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its combination of a hexahydrocinnolin scaffold and thiophene carboxamide. Key comparisons with related derivatives include:
Table 1: Structural and Functional Comparison of Thiophene Carboxamide Derivatives
Key Observations :
- Thiophene vs. Cinnolin Core: The hexahydrocinnolin core in the target compound may confer rigidity and hydrogen-bonding capabilities distinct from simpler thiophene derivatives .
- Substituent Influence: Derivatives with electron-withdrawing groups (e.g., cyano in ) or aromatic extensions (e.g., pyridin-2-yl in ) exhibit varied biological activities, suggesting that the target’s thiophene-3-carboxamide group could modulate receptor binding or solubility .
Physicochemical Properties
- Molecular Weight : The N-(4-bromo-3-methylphenyl) analog () has a molecular weight of 376.2 g/mol, while cyclohepta[b]thiophene derivatives () exceed 400 g/mol due to larger ring systems . The target compound’s molecular weight is inferred to be intermediate (~350–400 g/mol).
- Solubility: Thiophene carboxamides generally exhibit moderate aqueous solubility, but the hexahydrocinnolin core may reduce it due to increased hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
